4-苄氧基-3,5-二氟苯硼酸

货号 B599968

CAS 编号:

156635-88-0

分子量: 264.035

InChI 键: YWUHRGQYLQMLHW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

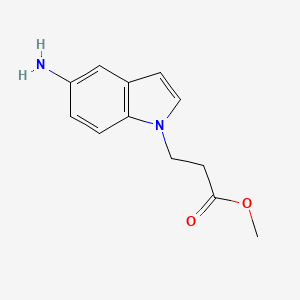

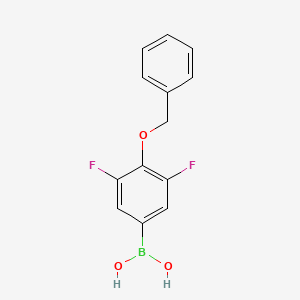

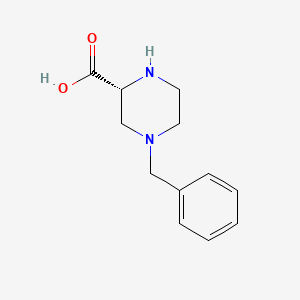

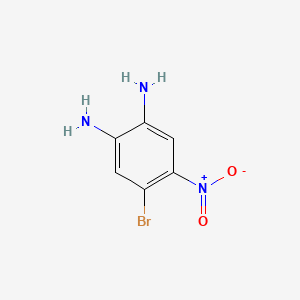

4-Benzyloxy-3,5-difluorophenylboronic acid is a chemical compound with the linear formula C13 H11 B F2 O3 . It has a molecular weight of 264.04 . The compound is typically 95% pure .

Synthesis Analysis

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. The synthesized compound can be purified through column chromatography and characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry.Molecular Structure Analysis

The InChI code for 4-Benzyloxy-3,5-difluorophenylboronic acid is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Chemical Reactions Analysis

Boron reagents like 4-Benzyloxy-3,5-difluorophenylboronic acid are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound is stable under normal conditions but should be protected from moisture .科学研究应用

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application : The process involves the use of a radical approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Pharmaceuticals, Catalysts, and Fluorescent Probes

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : This compound is used in the synthesis of pharmaceuticals, catalysts, and fluorescent probes.

- Methods of Application : The specific methods of application are not detailed in the source.

- Results or Outcomes : The outcomes of these syntheses are diverse, as they result in a variety of different compounds used in various fields.

Benzylic Oxidations and Reductions

- Scientific Field : Organic Chemistry

- Summary of Application : This compound can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are diverse, as they result in a variety of different compounds .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

- Scientific Field : Materials Science

- Summary of Application : This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

- Methods of Application : The process involves palladium-catalyzed cross-couplings .

- Results or Outcomes : The outcomes of these syntheses are novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Summary of Application : This compound can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, useful for generating carbon-carbon bonds .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these reactions are diverse, as they result in a variety of different compounds .

Synthesis of Novel Biologically Active Terphenyls

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound has been used to make novel biologically active terphenyls .

- Methods of Application : The process involves a reactant in Suzuki coupling using microwave and triton B catalyst .

- Results or Outcomes : The outcomes of these syntheses are novel biologically active terphenyls .

安全和危害

属性

IUPAC Name |

(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUHRGQYLQMLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716589 |

Source

|

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3,5-difluorophenylboronic acid | |

CAS RN |

156635-88-0 |

Source

|

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3,4,5-Trimethoxycocaine hydrochloride

156301-59-6

3-Bromo-4-chloro-7-trifluoromethylquinoline

116289-35-1

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL

108736-09-0

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-](/img/structure/B599906.png)